molecular formula C5H7N3O2 B12874797 N-hydroxy-5-methyl-1H-pyrazole-3-carboxamide

N-hydroxy-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B12874797
M. Wt: 141.13 g/mol
InChI Key: VMMNWGUZJZHJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-5-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-5-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-hydroxy-5-methyl-1H-pyrazole-3-carboxylic acid, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

N-hydroxy-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-pyrazole-3-carboxamide
  • 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide
  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Uniqueness

N-hydroxy-5-methyl-1H-pyrazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N-hydroxy group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

N-hydroxy-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(7-6-3)5(9)8-10/h2,10H,1H3,(H,6,7)(H,8,9)

InChI Key

VMMNWGUZJZHJOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.